molecular formula C7H6F3NO B1353072 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol CAS No. 138624-99-4

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

Cat. No.: B1353072
CAS No.: 138624-99-4
M. Wt: 177.12 g/mol
InChI Key: LHXKPHQPUHHFQW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a chemical compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridinyl ring via an ethanol moiety.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol typically involves the reaction of pyridine derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which reacts with pyridine under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its biological activity. The pyridinyl ring can interact with various enzymes and receptors, influencing different biochemical pathways .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXKPHQPUHHFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459014
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-99-4
Record name α-(Trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138624-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Pyridinecarboxaldehyde (200 μL, 2.12 mmol) and potassium carbonate (58.6 mg, 0.424 mmol) were suspended in N,N-dimethylformamide (4.0 mL). To this, (trifluoromethyl)trimethylsilane (940 μL, 3.63 mmol) was added dropwise under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1.5. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure and the residue was dissolved in tetrahydrofuran (4.0 mL). To this, a 1 mol/L aqueous hydrogen chloride solution (5.0 mL) was added at room temperature and the mixture was stirred at the same temperature for 10 minutes. Then, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-(2,2,2-trifluoro-1-hydroxyethyl) pyridine (Compound CB) (341 mg, yield: 91%).
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
58.6 mg
Type
reactant
Reaction Step Two
Quantity
940 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

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